Di(nonyl)arsinic acid
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Overview
Description
Di(nonyl)arsinic acid is an organoarsenic compound with the chemical formula C_18H_39AsO_2 It is a derivative of arsenic acid where two nonyl groups are attached to the arsenic atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Di(nonyl)arsinic acid can be synthesized through the reaction of arsenic trioxide with nonyl alcohol in the presence of a catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the desired product. The general reaction can be represented as follows:
[ \text{As}_2\text{O}_3 + 6 \text{C}9\text{H}{19}\text{OH} \rightarrow 2 \text{C}9\text{H}{19}\text{AsO}_2\text{H} + 3 \text{H}_2\text{O} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
Di(nonyl)arsinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state arsenic compounds.
Substitution: The nonyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic pentoxide derivatives, while reduction may produce arsenic trihydride derivatives.
Scientific Research Applications
Di(nonyl)arsinic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which di(nonyl)arsinic acid exerts its effects involves its interaction with cellular components. It can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. The molecular targets and pathways involved include:
Enzyme Inhibition: Binding to active sites of enzymes, preventing their normal function.
Signal Transduction: Interfering with signaling pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Dimethylarsinic acid: Another organoarsenic compound with two methyl groups attached to the arsenic atom.
Monomethylarsonic acid: Contains one methyl group attached to the arsenic atom.
Arsenic trioxide: An inorganic arsenic compound with significant biological activity.
Uniqueness
Di(nonyl)arsinic acid is unique due to its longer nonyl chains, which impart different physical and chemical properties compared to shorter-chain organoarsenic compounds
Properties
CAS No. |
6727-94-2 |
---|---|
Molecular Formula |
C18H39AsO2 |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
di(nonyl)arsinic acid |
InChI |
InChI=1S/C18H39AsO2/c1-3-5-7-9-11-13-15-17-19(20,21)18-16-14-12-10-8-6-4-2/h3-18H2,1-2H3,(H,20,21) |
InChI Key |
PMLRHKRNEUGDCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC[As](=O)(CCCCCCCCC)O |
Origin of Product |
United States |
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